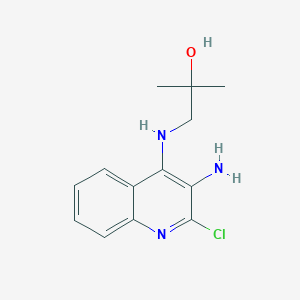
1-((3-Amino-2-chloroquinolin-4-yl)amino)-2-methylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-Amino-2-chloroquinolin-4-yl)amino)-2-methylpropan-2-ol is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Amino-2-chloroquinolin-4-yl)amino)-2-methylpropan-2-ol typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Nitration: The starting material, 2-chloroquinoline, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride or iron powder in the presence of hydrochloric acid.
Amination: The resulting 3-amino-2-chloroquinoline is then reacted with 2-methylpropan-2-ol in the presence of a suitable catalyst, such as palladium on carbon, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce production costs. This can include the use of continuous flow reactors, alternative catalysts, and more efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-((3-Amino-2-chloroquinolin-4-yl)amino)-2-methylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving quinoline derivatives.
Medicine: Potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-((3-Amino-2-chloroquinolin-4-yl)amino)-2-methylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline structure.
Quinacrine: Another antimalarial drug with a related structure.
Primaquine: A quinoline derivative used for the treatment of malaria.
Uniqueness
1-((3-Amino-2-chloroquinolin-4-yl)amino)-2-methylpropan-2-ol is unique due to its specific substitution pattern on the quinoline ring, which may confer distinct biological activities compared to other quinoline derivatives. Its combination of an amino group and a chloro group on the quinoline ring, along with the presence of a 2-methylpropan-2-ol moiety, makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
133860-78-3 |
|---|---|
Formule moléculaire |
C13H16ClN3O |
Poids moléculaire |
265.74 g/mol |
Nom IUPAC |
1-[(3-amino-2-chloroquinolin-4-yl)amino]-2-methylpropan-2-ol |
InChI |
InChI=1S/C13H16ClN3O/c1-13(2,18)7-16-11-8-5-3-4-6-9(8)17-12(14)10(11)15/h3-6,18H,7,15H2,1-2H3,(H,16,17) |
Clé InChI |
JWPNEOAPCXBCDC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CNC1=C(C(=NC2=CC=CC=C21)Cl)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(Benzothiazol-2-ylmethylthio)phenyl]acetamide](/img/structure/B8760863.png)
![benzyl {(1S)-2-[3,5-bis(trifluoromethyl)phenyl]-1-methyl-2-oxoethyl}carbamate](/img/structure/B8760875.png)
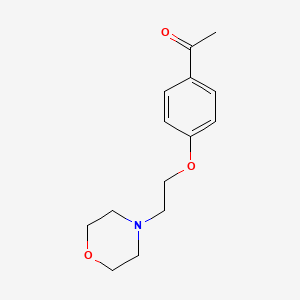
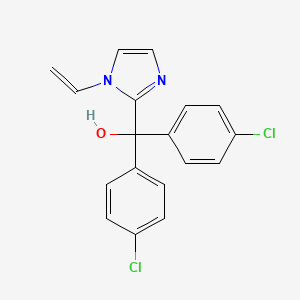
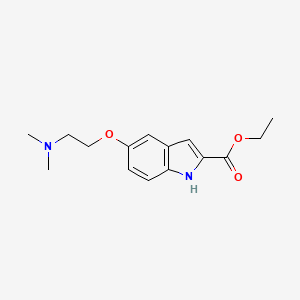
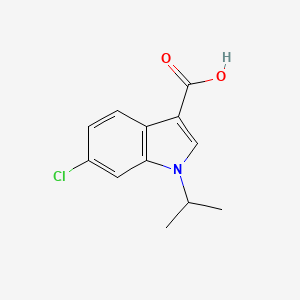
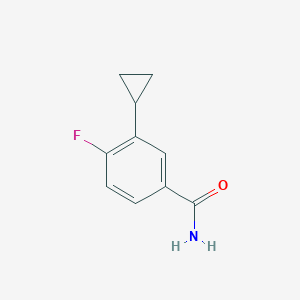
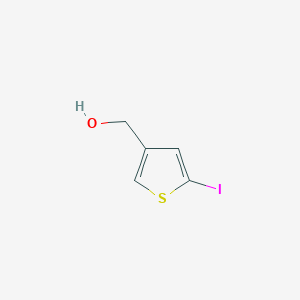
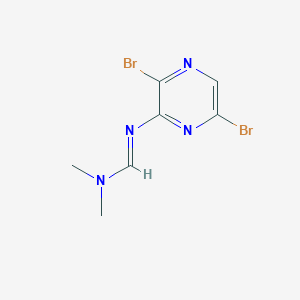
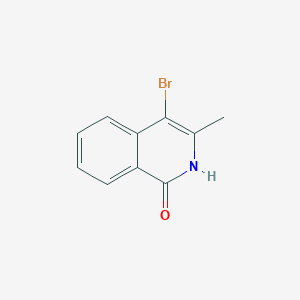
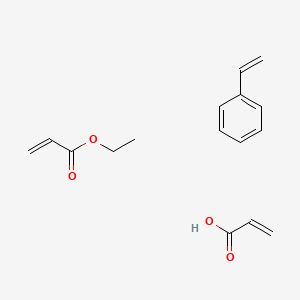
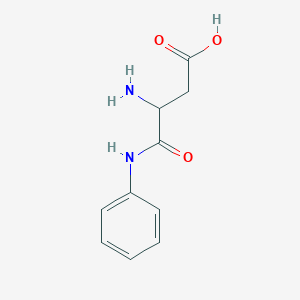
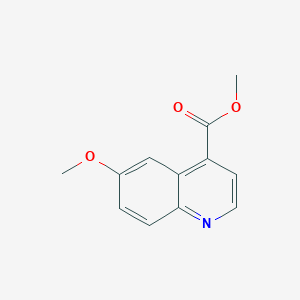
![2-[(Prop-2-yn-1-yl)sulfanyl]-1H-indole](/img/structure/B8760965.png)
